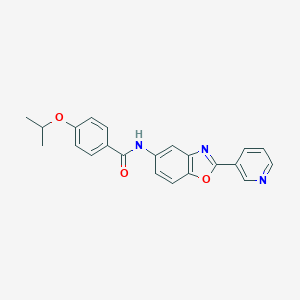![molecular formula C21H25NO2 B245147 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B245147.png)
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol, also known as EHDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EHDP is a derivative of diphenylacetylene and has a unique structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. It has also been shown to inhibit the activity of osteoclasts by blocking the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway.
Biochemical and Physiological Effects:
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption. This makes 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol a potential candidate for the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that it is a relatively simple compound to synthesize, making it easily accessible for laboratory experiments. Additionally, 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry, which means there is a wealth of scientific literature available on its properties and effects. However, one limitation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol. One area of interest is the development of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol analogues with improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol's potential as a treatment for other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol and its effects on the body.
Synthesemethoden
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of diphenylacetylene with ethyl chloroacetate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the intermediate product with 2-aminoethanol to yield 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol.
Wissenschaftliche Forschungsanwendungen
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption.
Eigenschaften
Molekularformel |
C21H25NO2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
5-[ethyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H25NO2/c1-2-22(17-18-23)16-10-9-15-21(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,23-24H,2,15-18H2,1H3 |
InChI-Schlüssel |
JKSHYQKBPYTQKP-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)